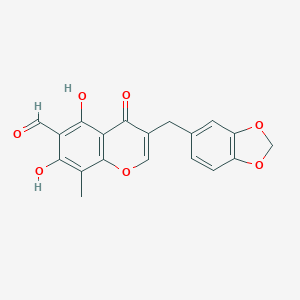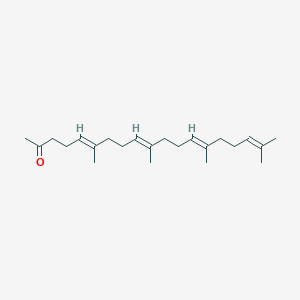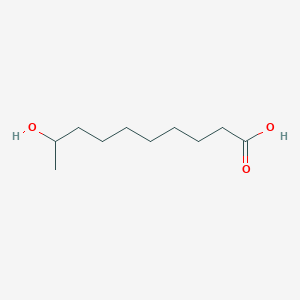
9-Hydroxydecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Hydroxydecanoic acid (9-HDA) is a fatty acid that is found in royal jelly, a secretion produced by honeybees. It is a unique compound that has been studied extensively for its potential therapeutic applications.
Scientific Research Applications
Biochemical Synthesis and Industrial Applications
9-Hydroxydecanoic acid and similar hydroxy fatty acids have been the focus of various studies due to their wide range of applications in food, chemical, and cosmetic industries. One study demonstrated the in vitro synthesis of 9,10-dihydroxyhexadecanoic acid using recombinant Escherichia coli, highlighting the potential for biotechnological production of hydroxy fatty acids for industrial applications (Kaprakkaden, Srivastava, & Bisaria, 2017).
Antimicrobial and Antioxidant Properties
Research on monohydroxy tetradecanoic acid isomers, which are structurally related to 9-hydroxydecanoic acid, revealed their potential as novel urease and elastase inhibitors, as well as antioxidants. These properties suggest applications in agriculture, pharmacy, and cosmetic industries (Sokmen, Hasdemir, Yusufoglu, & Yanardag, 2014).
Role in Biological Systems
A study on hydroxy fatty acids from the royal jelly of honeybees, including 9-hydroxy-2E-decenoic acid (9-HDA), a derivative of 9-hydroxydecanoic acid, reveals its crucial role in maintaining caste systems in honeybee colonies. This research provides insight into the biological functions of hydroxy fatty acids in natural systems (Kodai, Nakatani, & Noda, 2011).
Potential in Cancer Research
The antiproliferative activity of 9-hydroxystearic acid, a compound structurally related to 9-hydroxydecanoic acid, against cancer cells has been explored. This research suggests the potential therapeutic applications of hydroxy fatty acids in treating cancer (Calonghi et al., 2019).
Impact on Cardiovascular Health
A study on hydroxyoctadecadienoic acids (HODEs), closely related to 9-hydroxydecanoic acid, reveals their significant role in macrophage differentiation and atherogenesis. Understanding the role of such hydroxy fatty acids could lead to new treatments for atherosclerotic disease (Vangaveti, Baune, & Kennedy, 2010).
properties
CAS RN |
1422-27-1 |
|---|---|
Product Name |
9-Hydroxydecanoic acid |
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
9-hydroxydecanoic acid |
InChI |
InChI=1S/C10H20O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13) |
InChI Key |
UOQXHXSPGSKEGI-UHFFFAOYSA-N |
SMILES |
CC(CCCCCCCC(=O)O)O |
Canonical SMILES |
CC(CCCCCCCC(=O)O)O |
Other CAS RN |
1422-27-1 |
synonyms |
9-DL-Hydroxydecanoic Acid; 9-Hydroxydecanoic Acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




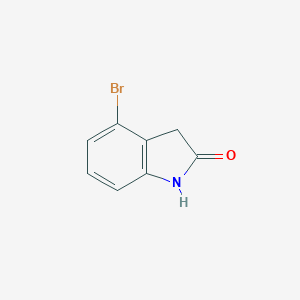


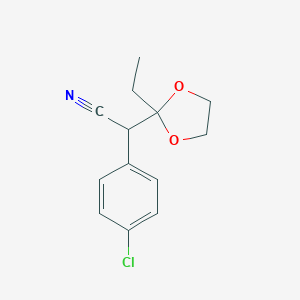
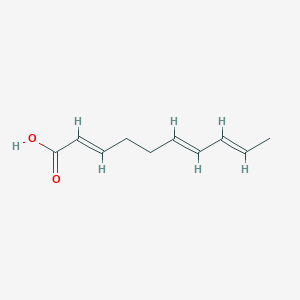


![(2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B58086.png)

